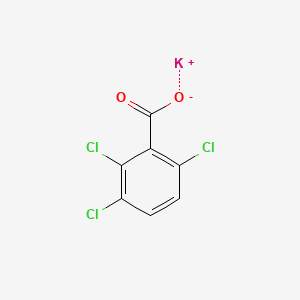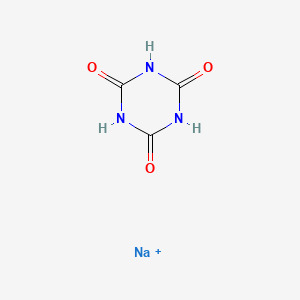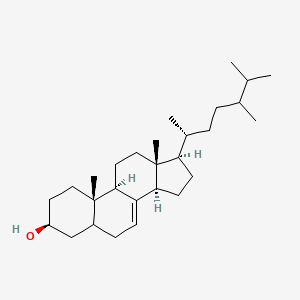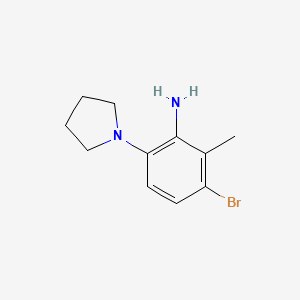![molecular formula C8H14O4S2 B13732489 3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid CAS No. 40252-80-0](/img/structure/B13732489.png)
3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid is an organic compound characterized by the presence of carboxyethylsulfanyl and propanoic acid functional groups. This compound is known for its unique chemical structure, which includes multiple sulfur atoms, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid typically involves the reaction of ethyl 3-mercaptopropionate with 2-bromoethyl carboxylate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of ethyl 3-mercaptopropionate attacks the bromoethyl carboxylate, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically results in the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction leads to the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, where nucleophiles such as amines or alcohols replace the existing substituents.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiols and sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential role in biochemical pathways involving sulfur-containing compounds. It is also used in the study of enzyme mechanisms and protein interactions.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting sulfur-containing biomolecules. Its ability to undergo various chemical reactions makes it a versatile tool in medicinal chemistry.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in the study of biological systems.
Comparaison Avec Des Composés Similaires
3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid can be compared with other sulfur-containing compounds such as:
2-[[(2-Carboxyethyl)sulfanylthiocarbonyl]-sulfanyl]propanoic acid: This compound has a similar structure but contains an additional thiocarbonyl group, which can affect its reactivity and applications.
Propanoic acid,3,3’-[1,2-ethanediylbis(thio)]bis-:
The uniqueness of this compound lies in its specific arrangement of sulfur atoms and carboxyethyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
40252-80-0 |
|---|---|
Formule moléculaire |
C8H14O4S2 |
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
3-[2-(2-carboxyethylsulfanyl)ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C8H14O4S2/c9-7(10)1-3-13-5-6-14-4-2-8(11)12/h1-6H2,(H,9,10)(H,11,12) |
Clé InChI |
GNMCEWMUFTZBKH-UHFFFAOYSA-N |
SMILES canonique |
C(CSCCSCCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



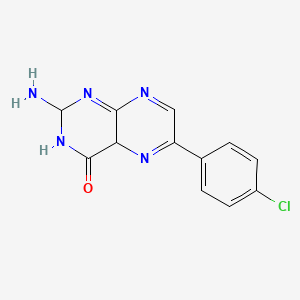

![(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732424.png)

![Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate](/img/structure/B13732428.png)
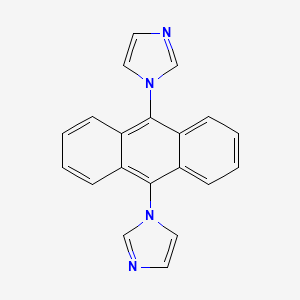

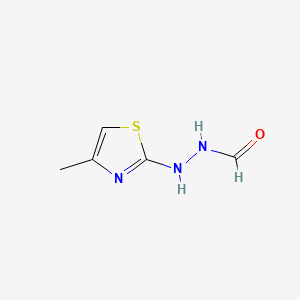
![(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13732455.png)
